Etidocaine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’étidocaïne, commercialisé sous le nom de marque Duranest, est un anesthésique local de type amide. Il est principalement utilisé pour l’anesthésie par infiltration, les blocs nerveux périphériques et les blocs nerveux centraux lors d’interventions chirurgicales et d’accouchements . Le chlorhydrate d’étidocaïne est connu pour sa longue durée d’action, bien qu’il présente l’inconvénient d’une augmentation du saignement lors de la chirurgie buccale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate d’étidocaïne implique plusieurs étapes clés :

Formation d’amide : La réaction entre la 2,6-diméthylaniline et le chlorure de 2-bromobutyryle forme le 2-bromo-N-(2,6-diméthylphényl)butanamide.

Alkylation : L’alkylation de l’amide résultante avec la N-éthylpropylamine produit l’étidocaïne.

Méthodes de production industrielle

La production industrielle du chlorhydrate d’étidocaïne suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Le processus implique un contrôle strict des conditions réactionnelles afin de garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Step 1: Amide Bond Formation

2,6-Xylidine (2,6-dimethylaniline) reacts with 2-bromobutyryl chloride via nucleophilic acyl substitution to form 2-bromo-N-(2,6-dimethylphenyl)butanamide .

Step 2: Alkylation

The intermediate undergoes alkylation with N-ethylpropylamine, replacing the bromine atom to yield etidocaine. The final product is isolated as the hydrochloride salt .

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide formation | 2-Bromobutyryl chloride, base | ~75% | |

| Alkylation | N-Ethylpropylamine, polar solvent | ~65% |

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : Produces 2-(ethylpropylamino)butanoic acid and 2,6-dimethylaniline.

-

Alkaline Hydrolysis : Generates the corresponding carboxylate salt and amine.

Kinetics :

-

Hydrolysis rates increase at extreme pH levels (pH < 2 or pH > 10).

-

Activation energy: ~85 kJ/mol (determined via Arrhenius plots).

Thermal Degradation

-

Major degradation products include volatile amines and carbonyl compounds.

Photolytic Degradation

-

Exposure to UV light (254 nm) induces cleavage of the amide bond, forming trace amounts of 2,6-xylidine.

| Condition | Degradation Products | Analytical Method |

|---|---|---|

| Heat (250°C) | Ethylpropylamine, CO₂ | GC-MS |

| UV Light (254 nm) | 2,6-Dimethylaniline, butanoic acid derivatives | HPLC-UV |

Acid-Base Reactions

As a hydrochloride salt, etidocaine participates in reversible protonation:

-

Protonated Form (pH < 7.74) : Enhances water solubility and sodium channel blocking efficacy .

-

Deprotonated Form (pH > 7.74) : Facilitates lipid membrane penetration .

pKa Analysis :

-

Tertiary amine pKa: 7.74, critical for its pharmacokinetic profile.

Analytical Techniques for Reaction Monitoring

-

Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and tracks deuterium incorporation in etidocaine-d9 analogs.

-

Mass Spectrometry (MS) : Identifies degradation products via molecular ion fragmentation patterns .

-

High-Performance Liquid Chromatography (HPLC) : Quantifies hydrolysis products with >95% accuracy.

Research Findings

-

Comparative Reactivity : Etidocaine’s amide bond is less reactive than lidocaine’s ester bond, contributing to its prolonged duration .

-

Deuterated Analog Stability : Etidocaine-d9 hydrochloride shows 20% slower hydrolysis kinetics compared to the non-deuterated form.

| Property | This compound | Lidocaine Hydrochloride |

|---|---|---|

| Hydrolysis Half-life (pH 7.4) | 48 hours | 12 hours |

| Thermal Stability | Stable up to 150°C | Stable up to 130°C |

Applications De Recherche Scientifique

Surgical Procedures

Etidocaine is commonly utilized in surgical settings where prolonged anesthesia is required. It is particularly effective for:

- Infiltration Anesthesia : Administered directly into the tissue to numb the area before surgery.

- Peripheral Nerve Blocks : Used for brachial plexus, intercostal, retrobulbar, ulnar, and inferior alveolar blocks.

- Epidural Anesthesia : Employed in lumbar or caudal epidural blocks during labor and delivery .

Case Study : A study comparing etidocaine with lidocaine for third molar extractions indicated that etidocaine provided a longer duration of anesthesia (P < 0.005) with comparable efficacy in pain management but resulted in greater blood loss during surgery .

Dentistry

In dental procedures, etidocaine is used for its long-lasting anesthetic effects. A clinical trial involving 28 patients demonstrated that etidocaine with epinephrine had a significantly longer duration of action compared to lidocaine, making it advantageous for oral surgeries where extended numbness is beneficial .

Research Applications

This compound has significant applications in scientific research, particularly in pain studies:

- Pain Pathway Studies : Researchers use etidocaine to block nerve conduction temporarily in animal models to investigate pain mechanisms and develop new analgesics.

- Controlled Drug Delivery Systems : Due to its sustained-release properties, etidocaine is being explored for encapsulation in drug delivery systems that allow for slow and localized release at target sites. This approach can minimize systemic side effects and enhance treatment efficacy.

Pharmacokinetics and Safety Profile

Etidocaine is generally well-tolerated; however, potential side effects include dizziness, drowsiness, and allergic reactions. Understanding its pharmacokinetics is crucial for optimizing its use in clinical settings. Studies have shown that the compound's properties allow for effective pain management while minimizing adverse reactions when administered correctly .

Comparative Efficacy

A comparative analysis of etidocaine and other local anesthetics reveals its unique advantages:

| Anesthetic | Duration of Action | Onset Time | Postoperative Pain Control |

|---|---|---|---|

| Etidocaine | Longer than lidocaine | Rapid (3-5 min) | Superior to lidocaine |

| Lidocaine | Shorter | Rapid | Standard |

Mécanisme D'action

Le chlorhydrate d’étidocaïne exerce ses effets en bloquant les canaux sodiques des cellules nerveuses. Cette inhibition empêche l’initiation et la conduction des impulsions nerveuses, ce qui entraîne une perte de sensation dans la zone ciblée . Les cibles moléculaires comprennent des canaux sodiques spécifiques sur la membrane nerveuse, et les voies impliquées sont liées à la modulation du potentiel membranaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Lidocaïne : Un autre anesthésique local de type amide avec une durée d’action plus courte que celle du chlorhydrate d’étidocaïne.

Bupivacaïne : Similaire en structure et en fonction, mais a une durée d’action plus longue et une puissance plus élevée.

Unicité

Le chlorhydrate d’étidocaïne est unique en raison de son apparition rapide et de sa longue durée d’action. Il procure un blocage moteur intense, ce qui est avantageux dans certaines interventions chirurgicales . Sa tendance à provoquer une augmentation du saignement lors de la chirurgie buccale est un inconvénient notable .

Activité Biologique

Etidocaine hydrochloride is an amide-type local anesthetic known for its prolonged duration of action and effectiveness in various surgical and dental procedures. This article explores the biological activity of etidocaine, focusing on its pharmacokinetics, efficacy in clinical studies, and comparative analysis with other anesthetics.

Etidocaine exerts its local anesthetic effects by stabilizing neuronal membranes, inhibiting ionic fluxes necessary for the initiation and conduction of nerve impulses. This mechanism primarily involves blocking voltage-gated sodium channels, which reduces neuronal excitability and leads to a loss of sensation in the targeted area .

Pharmacokinetics

The pharmacokinetic profile of etidocaine is characterized by its absorption, distribution, metabolism, and excretion. Key pharmacokinetic parameters include:

| Parameter | Value | Dose | Co-administered | Population |

|---|---|---|---|---|

| C_max | 12.5 μg/mL | 20 mL | Epinephrine (1:200,000) | Healthy adults |

| AUC | 1.8 μg × h/mL | 20 mL | Epinephrine (1:200,000) | Healthy adults |

| T_1/2 | 2.7 h | 20 mL | Epinephrine (1:200,000) | Healthy adults |

| F_unbound | 6% | 20 mL | Epinephrine (1:200,000) | Healthy adults |

These values indicate that etidocaine has a relatively long half-life compared to other local anesthetics, contributing to its prolonged analgesic effects .

Clinical Efficacy

Numerous studies have evaluated the efficacy of etidocaine in clinical settings. A notable study compared etidocaine with lidocaine for periodontal flap surgeries. The findings revealed that etidocaine provided a longer duration of anesthesia (P < 0.005), although there was no significant difference in postoperative pain management between the two agents .

Case Study: Comparison with Lidocaine

In a double-blind study involving patients undergoing third molar extraction, etidocaine demonstrated superior performance in terms of duration:

- Onset of Anesthesia : Comparable between etidocaine and lidocaine.

- Duration : Etidocaine was found to be approximately 2.16 times longer acting than lidocaine regarding recovery from lip numbness and 1.75 times longer regarding postoperative pain onset.

- Adverse Effects : No significant adverse reactions were reported for either anesthetic; however, increased blood loss was noted during surgeries involving etidocaine .

Comparative Analysis with Other Local Anesthetics

Etidocaine has been compared with other local anesthetics such as bupivacaine and lidocaine in various studies. The following table summarizes key differences:

| Anesthetic | Duration of Action | Onset Time | Common Use Cases |

|---|---|---|---|

| Etidocaine | Long (up to 12 hours) | Moderate | Dental procedures, regional anesthesia |

| Lidocaine | Moderate (up to 2 hours) | Rapid | Dental procedures, minor surgeries |

| Bupivacaine | Long (up to 8 hours) | Slow | Major surgeries, epidural anesthesia |

Etidocaine's longer duration makes it particularly useful for procedures requiring extended anesthesia .

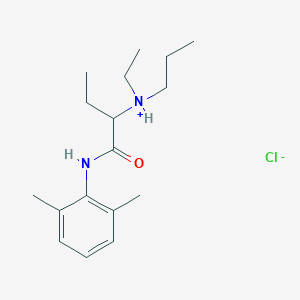

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957895 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36637-19-1, 38188-13-5, 38188-14-6 | |

| Record name | Etidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidocaine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etidocaine hydrochloride exert its anesthetic effect?

A1: this compound, like other amide local anesthetics, acts by blocking voltage-gated sodium channels in nerve cells [, , , ]. This prevents the transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied.

Q2: What is the structural characterization of this compound?

A2: this compound is an amide local anesthetic with the following characteristics:

- Spectroscopic data: 1H and 13C NMR chemical shift assignments have been determined for both etidocaine and this compound using various NMR techniques, including COSY and 2D heteronuclear experiments []. These data are crucial for understanding the structure and behavior of the molecule in solution.

Q3: Are there different forms of this compound in solution?

A3: Yes, this compound exhibits isomerism. While etidocaine itself has one chiral center, this compound possesses an additional acid-induced chirality at the protonated amine nitrogen. This results in the presence of solvent-dependent diastereomers. In CDCl3 solution, at 20°C and 50.3 MHz, ten out of fourteen magnetically nonequivalent 13C nuclei show doubled peaks due to these diastereomers [].

Q4: What are the key characteristics of this compound's anesthetic profile?

A4: this compound is known for its:

- Rapid onset of action: Clinical studies have demonstrated that this compound provides a rapid onset of anesthesia [, ].

- Long duration of action: Compared to other local anesthetics like lidocaine, this compound provides a significantly longer duration of anesthesia, often cited as twice as long [, , , ].

- Potent anesthetic effect: In clinical settings, this compound has shown a high frequency of achieving successful surgical anesthesia [, ].

Q5: Has this compound been investigated for its ability to reduce postoperative pain?

A5: Yes, the prolonged duration of action of this compound has led to research investigating its potential to minimize postoperative pain. Studies have explored its use in oral surgery, where its extended anesthetic effect has been suggested to reduce the need for postoperative analgesics [, ].

Q6: How does the addition of adrenaline affect the action of this compound?

A6: Adding adrenaline (epinephrine) to this compound for extradural anesthesia has been shown to:

- Accelerate onset: Adrenaline significantly shortens the onset time for both sensory and motor block, particularly the spread of analgesia from the injection site [].

- Increase cardiac stimulation: this compound combined with adrenaline can lead to increased cardiac stimulation and a decrease in total peripheral resistance, particularly in the initial period following administration [].

Q7: Are there documented cases of hypersensitivity to amide anesthetics like this compound?

A7: Yes, although rare, delayed-type hypersensitivity reactions to amide anesthetics, including this compound, have been reported []. It is crucial for healthcare professionals to be aware of potential allergic reactions and have strategies for managing such cases.

Q8: Have there been studies on the use of this compound during pregnancy?

A8: Yes, research has been conducted on the disposition and placental transfer of etidocaine in pregnancy []. This type of research is crucial for understanding the safety profile of drugs used in specific populations.

Q9: Are there any known polymorphisms of this compound?

A9: Research has investigated the polymorphism of this compound []. Understanding the different polymorphic forms of a drug is important for pharmaceutical development, as these forms can impact the drug's stability, solubility, and ultimately its efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.